molecular formula C17H13FO5S B2724806 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one CAS No. 904432-78-6

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2724806
CAS No.: 904432-78-6
M. Wt: 348.34
InChI Key: MRYVKVVGMRZOIO-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one is a complex organic compound that features a chromenone core substituted with a sulfonyl group and a fluoro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. One common method is the cyclization of appropriate phenolic precursors under acidic or basic conditions. The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base. The fluoro-methylphenyl group is often introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group yields a sulfide derivative.

Scientific Research Applications

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluoro-methylphenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluoro-methylphenyl group and a sulfonyl group on a chromenone core is relatively rare, making this compound a valuable scaffold for drug discovery and materials science.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)sulfonyl-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO5S/c1-10-7-13(4-5-14(10)18)24(20,21)16-9-11-8-12(22-2)3-6-15(11)23-17(16)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYVKVVGMRZOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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